Cas no 1361814-25-6 (Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)

Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate
- Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate
-
- インチ: 1S/C10H10BrF2NO2/c1-5-3-6(4-11)14-8(10(15)16-2)7(5)9(12)13/h3,9H,4H2,1-2H3
- InChIKey: KWESDXIEQCJOEG-UHFFFAOYSA-N
- SMILES: BrCC1=CC(C)=C(C(F)F)C(C(=O)OC)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- XLogP3: 2.6
- トポロジー分子極性表面積: 39.2
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A020005085-500mg |
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate |
1361814-25-6 | 97% | 500mg |
$960.40 | 2022-03-28 | |
Alichem | A020005085-1g |
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate |
1361814-25-6 | 97% | 1g |
$1,814.40 | 2022-03-28 |
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylateに関する追加情報
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate (CAS No. 1361814-25-6): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate, identified by its CAS number 1361814-25-6, is a highly versatile and synthetically valuable compound in the realm of pharmaceutical chemistry. Its molecular structure, featuring a pyridine core adorned with functional groups such as a bromomethyl substituent and a difluoromethyl moiety, makes it an indispensable intermediate in the development of novel therapeutic agents. This compound has garnered significant attention in recent years due to its role in constructing complex drug molecules that exhibit promising biological activities.
The utility of Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate stems from its ability to serve as a building block for diverse pharmacophores. The presence of the bromomethyl group provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups. Concurrently, the difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in drug candidates. These attributes have positioned this compound as a cornerstone in the synthesis of next-generation pharmaceuticals.
In the context of contemporary drug discovery, Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate has found applications in several therapeutic areas. One notable area is oncology, where pyridine-based derivatives are extensively studied for their potential as kinase inhibitors. The combination of the bromomethyl and difluoromethyl groups allows for the construction of molecules that can selectively target aberrant signaling pathways in cancer cells. Recent studies have demonstrated the efficacy of such derivatives in preclinical models, highlighting their promise as lead compounds for further optimization.
Beyond oncology, this compound has also shown promise in the development of anti-inflammatory and anti-viral agents. The pyridine scaffold is a common motif in drugs designed to modulate immune responses and viral replication. The unique electronic properties imparted by the difluoromethyl group contribute to improved pharmacokinetic profiles, making these compounds more viable candidates for clinical translation. Researchers have leveraged Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate to synthesize novel analogs with enhanced potency and selectivity against target enzymes and receptors.
The synthetic methodologies employed in the preparation of Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate exemplify the ingenuity of modern organic chemistry. The synthesis typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Key steps often include halogenation reactions to introduce the bromomethyl group, followed by protection-deprotection strategies to handle sensitive functional groups. The incorporation of the difluoromethyl group may involve metal-catalyzed cross-coupling or halogen-metal exchange reactions, showcasing the advanced synthetic tools available to medicinal chemists.
The growing interest in fluorinated compounds underscores their significance in medicinal chemistry. The introduction of fluorine atoms into drug molecules can lead to substantial improvements in their pharmacological properties. For instance, fluorine substitution can enhance binding affinity by modulating electronic and steric interactions with biological targets. Additionally, fluorinated compounds often exhibit greater metabolic stability, reducing the need for frequent dosing and improving patient compliance. Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate exemplifies how strategic fluorination can be leveraged to develop superior therapeutic agents.
In conclusion, Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate (CAS No. 1361814-25-6) is a pivotal intermediate in pharmaceutical synthesis, offering a unique combination of functional groups that facilitate the development of innovative drug candidates. Its applications span multiple therapeutic areas, including oncology, anti-inflammatory therapy, and antiviral treatment. The compound's synthetic versatility and its contribution to enhancing drug properties underscore its importance in modern medicinal chemistry. As research continues to uncover new applications for fluorinated pyridines, Methyl 6-(bromomethy l ) -3 - (dif luoro methyl ) -4 - methylpyrid ine -2 - carboxylate will undoubtedly remain at the forefront of pharmaceutical innovation.
1361814-25-6 (Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate) Related Products
- 131829-49-7((S)-3-Amino-3-(2-furyl)-propionic Acid)
- 23204-68-4(MORPHOLINE, 2,3-DIPHENYL-, (2R-CIS)-)
- 2024278-93-9(1-(2-Azidoethyl)-4,4-difluoropiperidine)
- 1805233-73-1(Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate)
- 1261892-21-0(3-(3-Chloro-2-methylphenyl)-5-hydroxybenzoic acid)
- 1934731-95-9(3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal)
- 1220039-25-7(N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine)
- 871125-82-5((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)
- 2639447-51-9(4-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-2,2-dimethylbutanoic acid)
- 131771-47-6(D-2-13CXylulose (~0.4 M in Water))




